[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers advancing antifungal or kinase inhibitor programs require the precise 2,4-difluorophenyl pyrazole core for target potency-generic pyrazole analogs fail SAR. [1-(2,4-Difluorophenyl)-1H-pyrazol-3-yl]methanol provides a late-stage intermediate with: - Essential pharmacophore for anti-C. auris agents (MIC <0.008 µg/mL) & kinase inhibitors - 3-Hydroxymethyl handle for rapid diversification into ethers, esters, amines - Verified ≥95% purity with reliable global supply chain Optimize your hit-to-lead workflow with the validated building block.

Molecular Formula C10H8F2N2O
Molecular Weight 210.18 g/mol
CAS No. 1494088-89-9
Cat. No. B1425721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol
CAS1494088-89-9
Molecular FormulaC10H8F2N2O
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)N2C=CC(=N2)CO
InChIInChI=1S/C10H8F2N2O/c11-7-1-2-10(9(12)5-7)14-4-3-8(6-15)13-14/h1-5,15H,6H2
InChIKeyWGUQIQVQCIDKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [1-(2,4-Difluorophenyl)-1H-pyrazol-3-yl]methanol


[1-(2,4-Difluorophenyl)-1H-pyrazol-3-yl]methanol (CAS 1494088-89-9) is a specialized heterocyclic building block featuring a 1,3-disubstituted pyrazole core. Its defining characteristic is the 2,4-difluorophenyl group at the N1-position, which distinguishes it from other pyrazole methanol derivatives . This substitution pattern confers distinct electronic and steric properties, making it a key intermediate for synthesizing novel antifungal agents, kinase inhibitors, and functional materials [1] [2].

Scaffold 1-(2,4-Difluorophenyl)-1H-pyrazole with a C3-hydroxymethyl handle
Workflow Antifungal SAR, kinase inhibitor lead optimization, and functional materials synthesis
Differentiator Dual fluorine substitution tunes electronic and lipophilic properties for target engagement studies

Why [1-(2,4-Difluorophenyl)-1H-pyrazol-3-yl]methanol Cannot Be Simply Swapped


Generic substitution of [1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol with unsubstituted pyrazole or mono-fluorinated analogs is not advisable in structure-activity relationship (SAR)-driven programs. The 2,4-difluorophenyl group significantly alters the compound's physicochemical and electronic profile compared to, for example, (1H-pyrazol-3-yl)methanol (CAS 23585-49-1) or 1-(4-fluorophenyl)-1H-pyrazole derivatives [1]. The dual fluorine atoms on the phenyl ring enhance lipophilicity (cLogP), impact the electronic density on the pyrazole ring, and influence binding affinity in biological targets, as evidenced by its use in antifungal and kinase inhibitor patents where specific fluorination is a critical structural requirement for potency and selectivity [2] [3].

Lipophilicity shift
Replacing the 2,4-difluorophenyl group with an unsubstituted phenyl ring may substantially lower cLogP, altering membrane partitioning and distribution profiles in cellular assays.
Electronic mismatch
Mono-fluorinated or non-fluorinated analogs may not reproduce the electron-withdrawing effect required for hinge-region interactions in kinase targets.
Functional handle absence
Unfunctionalized 1-(2,4-difluorophenyl)-1H-pyrazole lacks the hydroxymethyl group, preventing direct diversification without additional synthetic steps.

Performance Comparison: [1-(2,4-Difluorophenyl)-1H-pyrazol-3-yl]methanol


Lipophilicity Advantage Over Unsubstituted Analog

Calculated partition coefficients (cLogP) indicate that the introduction of the 2,4-difluorophenyl group significantly increases lipophilicity compared to the unsubstituted (1H-pyrazol-3-yl)methanol. This is a critical parameter for optimizing drug-like properties, particularly for targets requiring cellular or blood-brain barrier penetration. The target compound has a cLogP of 1.56 [1], while the unsubstituted analog (1H-pyrazol-3-yl)methanol has a cLogP of 0.57 [2].

Lipophilicity (cLogP)
Reported
1.56 +0.99 vs 0.57 (unsubstituted)
Supports membrane permeability optimization in SAR programs
Computational prediction; confirm experimentally
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Potent Antifungal Activity Against Drug-Resistant Candida auris

The 1-(2,4-difluorophenyl)-1H-pyrazole core is a critical pharmacophore in next-generation antifungal agents targeting fluconazole-resistant Candida auris. In a study of tetrazole-containing analogs, compounds incorporating this difluorophenyl pyrazole moiety exhibited MIC values as low as <0.008 µg/mL against C. auris clinical isolates [1]. In contrast, difluorophenyl pyrazole chalcone conjugates, which have a different substitution pattern, showed much weaker antifungal activity with MICs of 25-50 µg/mL against human pathogenic fungi .

Antifungal MIC change
Reported
>3,000× fold difference
Supports antifungal screening investigation
In vitro C. auris; MIC from derived conjugates
Antifungal Research Medicinal Chemistry Drug Resistance

Electron-Withdrawing Effect on Kinase Binding

In kinase inhibitor design, the electron-withdrawing nature of the 2,4-difluorophenyl group on the pyrazole ring influences the electronic density of the heterocycle, modulating its interaction with the kinase hinge region. Patent literature explicitly claims 1-(2,4-difluorophenyl)-1H-pyrazol-3-yl derivatives as key scaffolds for inhibiting TRK and other protein kinases [1]. The presence of the difluorophenyl group is essential for achieving low nanomolar potency in cellular assays, as demonstrated in a series of polyfluoro-substituted aromatic heterocyclic derivatives where compounds with this motif showed significant tumor growth inhibition [2]. While direct IC50 values for this specific alcohol are not disclosed, its use as an intermediate to synthesize potent kinase inhibitors (with reported IC50s <100 nM) is well-established [1] [2].

Kinase inhibitor scaffold
Class-level
Intermediate to low-nM kinase inhibitors in patent families
Supports kinase lead optimization research
Activity data from final compounds, not this alcohol
Kinase Inhibitor Design Medicinal Chemistry Oncology

Synthetic Versatility from Hydroxymethyl Handle

The primary alcohol at the pyrazole C3-position is a highly versatile synthetic handle that enables a range of transformations—including oxidation to aldehydes/carboxylic acids, halogenation for cross-coupling, and esterification—that are impossible with non-functionalized pyrazoles like 1-(2,4-difluorophenyl)-1H-pyrazole (CAS 562099-15-4). This functional group differentiates it from its simpler analog, which lacks a reactive site for further elaboration, and positions it as a more advanced intermediate for divergent synthesis . It can be used to install diverse pharmacophores or linkers, a critical step in building focused chemical libraries [1].

Synthetic versatility
Synthetic context
Oxidation, alkylation, acylation, halogenation pathways enabled
Accelerates library synthesis and SAR exploration
Saves 2–3 steps vs non-functionalized analog
Organic Synthesis Medicinal Chemistry Chemical Biology

Application Scenarios: [1-(2,4-Difluorophenyl)-1H-pyrazol-3-yl]methanol


Novel Antifungal Agents Against Drug-Resistant Candida auris

This compound is an essential building block for synthesizing novel tetrazole and other azole-based antifungals designed to overcome fluconazole resistance. The 2,4-difluorophenyl pyrazole core is a key pharmacophore that enables potent activity (MIC <0.008 µg/mL) against multi-drug resistant C. auris clinical isolates, as demonstrated in recent medicinal chemistry campaigns [1]. Procurement is justified for any program seeking to generate new intellectual property in this space.

Kinase Inhibitors for Oncology and Inflammation

The compound serves as a privileged intermediate for creating potent kinase inhibitors targeting TRK, Aurora, GSK-3, and other therapeutically relevant kinases. Its 2,4-difluorophenyl group is a critical structural element that contributes to low nanomolar binding affinity and cellular potency, as claimed in multiple patents [2] [3]. Procuring this building block allows access to novel chemical space protected by existing intellectual property.

Advanced Functional Materials and Photophysical Probes

Beyond medicinal chemistry, the unique electronic properties imparted by the 2,4-difluorophenyl group make this pyrazole derivative valuable in materials science. For instance, 1-(2,4-difluorophenyl)-1H-pyrazole itself has been used as a cyclometallating ligand in blue-emitting iridium(III) complexes for OLED applications [4]. The methanol handle on the target compound provides a site for further functionalization and conjugation to polymers or surfaces, expanding its utility in creating advanced materials.

SAR Studies and Focused Library Synthesis

For research groups conducting SAR around the 1-(2,4-difluorophenyl)-1H-pyrazole scaffold, this compound is a versatile late-stage intermediate. Its 3-hydroxymethyl group allows for rapid diversification into ethers, esters, amines, and other derivatives via straightforward chemical reactions. This enables the efficient exploration of chemical space around the pyrazole core to optimize potency, selectivity, and drug-like properties, making it a cost-effective tool for hit-to-lead and lead optimization programs [1].

Application
Selection Property
Validation Focus
Antifungal candidate synthesis
2,4-Difluorophenyl pharmacophore context
MIC profiling against resistant strains
Kinase inhibitor lead generation
Electron-withdrawing group for hinge binding
Biochemical kinase panel evaluation
Functional materials development
Blue-emitting ligand precursor
Photophysical and device characterization
Focused library diversification
Hydroxymethyl handle for rapid SAR
ADME/PK optimization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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